molecular formula C9H8ClF3O B6333634 1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene CAS No. 2379321-58-9

1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene

Cat. No.: B6333634
CAS No.: 2379321-58-9
M. Wt: 224.61 g/mol
InChI Key: KUVGKWHEJJGFCX-UHFFFAOYSA-N
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Description

1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available benzene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance reaction efficiency.

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced benzene derivatives with modified functional groups.

Scientific Research Applications

1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloro group can form covalent bonds with nucleophilic sites, the methoxymethyl group can participate in hydrogen bonding, and the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 1-Chloro-2-(dichlorophenylmethyl)benzene
  • 1-Chloro-2-methoxy-5-methyl-4-(trifluoromethyl)benzene
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

Comparison: 1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry

Properties

IUPAC Name

1-chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVGKWHEJJGFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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